molecular formula C13H22N4O B2637408 4-Amino-N-cyclohexyl-1-ethyl-n-methyl-1H-pyrazole-3-carboxamide CAS No. 1482766-12-0

4-Amino-N-cyclohexyl-1-ethyl-n-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2637408
CAS No.: 1482766-12-0
M. Wt: 250.346
InChI Key: HKEHJDFOJQADEK-UHFFFAOYSA-N
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Description

4-Amino-N-cyclohexyl-1-ethyl-n-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique structure, which includes an amino group, a cyclohexyl group, an ethyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-cyclohexyl-1-ethyl-n-methyl-1H-pyrazole-3-carboxamide typically involves a multi-step process One common method starts with the preparation of the pyrazole ring through a cyclocondensation reaction between a suitable hydrazine and a 1,3-dicarbonyl compound

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-cyclohexyl-1-ethyl-n-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino, cyclohexyl, ethyl, and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Amino-N-cyclohexyl-1-ethyl-n-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemicals and materials, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclohexyl-1-ethyl-n-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 4-Amino-1-methyl-1H-pyrazole-3-carboxamide
  • 4-Amino-N-cyclohexyl-1H-pyrazole-3-carboxamide
  • 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide

Uniqueness

4-Amino-N-cyclohexyl-1-ethyl-n-methyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-amino-N-cyclohexyl-1-ethyl-N-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-3-17-9-11(14)12(15-17)13(18)16(2)10-7-5-4-6-8-10/h9-10H,3-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEHJDFOJQADEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N(C)C2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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